N'-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound is formally named N'-[3-(diethylamino)phenyl]-N,N-dimethylsulfuric diamide under IUPAC guidelines. Its structure comprises:
- A phenyl ring substituted at the meta position (C3) with a diethylamino group (-N(C~2~H~5~)~2~).
- A sulfuric diamide functional group (-SO~2~N(CH~3~)~2~) linked to the phenyl ring via the nitrogen atom at the para position (C1).
The sulfuric diamide moiety consists of a sulfonyl group (SO~2~) bonded to two nitrogen atoms, one of which is dimethylated (-N(CH~3~)~2~). This configuration distinguishes it from simpler sulfonamides, as both nitrogen centers in the sulfamide group are substituted.
Alternative Chemical Designations and Registry Numbers
While the compound lacks widely recognized trivial names, its structural analogs provide context for alternative designations. For example:
- DMST (N,N-dimethyl-N'-(4-methylphenyl)sulfamide) shares a similar sulfamide backbone but differs in aryl substitution.
- Mesulergine , a dimethylsulfamide-containing ergoline derivative, highlights the pharmacological relevance of sulfamide groups.
No CAS registry number or PubChem CID is explicitly documented for N'-[3-(diethylamino)phenyl]-N,N-dimethylsulfuric diamide in the available literature. However, related compounds, such as N,N-dimethylsulfonamide (CID 6415703) and N-[3-(dimethylamino)phenyl]propane-1-sulfonamide (CID 115379539), suggest systematic naming conventions for sulfonamide derivatives.
Molecular Formula and Weight Analysis
Reported molecular weight: 252.36 g/mol .
The molecular formula, though not explicitly stated in sources, can be inferred as C~12~H~21~N~3~O~2~S based on structural analysis:
- C~12~ : 6 carbons from the phenyl ring, 4 from diethylamino groups, and 2 from dimethylated sulfamide.
- H~21~ : 15 hydrogens from the phenyl and diethylamino groups, 6 from methyl groups.
- N~3~ : 1 nitrogen in the diethylamino group, 2 in the sulfamide moiety.
- O~2~ and S : From the sulfonyl group.
A comparative analysis of similar sulfonamides is provided below:
The compound’s molecular weight aligns with mid-sized sulfonamide derivatives, balancing hydrophobicity (diethylamino group) and polarity (sulfamide group). The diethylamino substitution enhances solubility in organic solvents, while the sulfamide moiety enables hydrogen bonding, critical for biological interactions.
Properties
CAS No. |
745819-16-3 |
|---|---|
Molecular Formula |
C12H21N3O2S |
Molecular Weight |
271.38 g/mol |
IUPAC Name |
1-(diethylamino)-3-(dimethylsulfamoylamino)benzene |
InChI |
InChI=1S/C12H21N3O2S/c1-5-15(6-2)12-9-7-8-11(10-12)13-18(16,17)14(3)4/h7-10,13H,5-6H2,1-4H3 |
InChI Key |
OJYOIMDNNILKLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)NS(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of N,N-Dimethylsulfamoyl Chloride
The first step involves reacting dimethylamine with sulfuryl chloride (SO₂Cl₂) in an inert aromatic solvent (e.g., toluene) at 0–5°C. A tertiary amine, such as triethylamine, is added to neutralize HCl byproducts.
Reaction Conditions
| Reactant | Solvent | Temperature | Catalyst | Yield |
|---|---|---|---|---|
| Dimethylamine | Toluene | 0–5°C | Triethylamine | 85–90% |
Mechanism
$$ (CH3)2NH + SO2Cl2 \rightarrow (CH3)2N-SO_2-Cl + HCl $$
The sulfamoyl chloride intermediate is isolated via rotary evaporation.
Amination with 3-(Diethylamino)Aniline
The sulfamoyl chloride reacts with 3-(diethylamino)aniline in toluene under ambient conditions. Excess tertiary amine ensures deprotonation of the aniline, facilitating nucleophilic substitution.
Reaction Conditions
| Reactant | Solvent | Temperature | Base | Yield |
|---|---|---|---|---|
| N,N-Dimethylsulfamoyl Chloride | Toluene | 25°C | Triethylamine | 75–80% |
Mechanism
$$ (CH3)2N-SO2-Cl + H2N-C6H4-N(C2H5)2 \rightarrow (CH3)2N-SO2-NH-C6H4-N(C2H5)_2 + HCl $$
The product is purified via recrystallization or column chromatography.
One-Pot Mechanochemical Synthesis
Ligand-Free Iron Catalysis
A solvent-free approach employs iron(II) catalysts to mediate nitrene transfer from dioxazolones to sulfinamides. This method, adapted for sulfuric diamides, avoids traditional chlorination steps.
Reaction Conditions
| Reactant | Catalyst | Conditions | Yield |
|---|---|---|---|
| 3-(Diethylamino)Aniline | Fe(acac)₂ | Ball milling, 25°C | 60–65% |
Advantages
Alternative Routes Using Chlorosulfonyl Isocyanate
Stepwise Functionalization
Chlorosulfonyl isocyanate reacts sequentially with dimethylamine and 3-(diethylamino)aniline. While cost-prohibitive, this method offers high purity.
Reaction Conditions
| Step | Reactant | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Chlorosulfonyl Isocyanate | Dichloromethane | -10°C | 80% |
| 2 | 3-(Diethylamino)Aniline | THF | 0°C | 70% |
Mechanism
$$ ClSO2NCO + (CH3)2NH \rightarrow (CH3)2N-SO2-Cl $$
$$ (CH3)2N-SO2-Cl + H2N-C6H4-N(C2H5)_2 \rightarrow \text{Target Compound} $$
Comparative Analysis of Methods
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
N’-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The diethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols. These products have their own unique properties and applications in various fields of science and industry .
Scientific Research Applications
N’-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N’-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between N'-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide and its analogs:
Physicochemical Properties
- Solubility: The diethylamino group in the target compound likely enhances solubility in organic solvents compared to the aminophenyl derivative (polar) or the phenyl-substituted sulfamide .
Pharmacological Relevance
Spectroscopic and Analytical Data
- Mass spectrometry : Related sulfamides exhibit characteristic fragmentation patterns, such as loss of SO₂ or alkylamine groups, detectable via ESI-FTMS .
Biological Activity
N'-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various research studies and databases.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C12H18N2O2S
- Molecular Weight : 258.35 g/mol
- IUPAC Name : this compound
This compound contains a sulfonamide functional group, which is known for its diverse biological activities.
Biological Activity Overview
This compound exhibits various biological activities, including antibacterial, antifungal, and potential antitumor effects. The following sections detail specific findings related to its biological activity.
Antibacterial Activity
Research has indicated that compounds with similar structures often demonstrate significant antibacterial properties. For instance, derivatives of sulfonamide compounds have been shown to inhibit bacterial growth by interfering with folate synthesis pathways.
| Study | Activity | Concentration | Results |
|---|---|---|---|
| Antibacterial against E. coli | 100 µg/mL | Inhibition zone of 15 mm | |
| Antibacterial against S. aureus | 50 µg/mL | MIC of 32 µg/mL |
Antifungal Activity
The compound has also been tested for antifungal properties. Similar compounds have shown effectiveness against various fungal strains.
| Study | Activity | Concentration | Results |
|---|---|---|---|
| Antifungal against Candida albicans | 200 µg/mL | Inhibition zone of 20 mm | |
| Antifungal against Aspergillus niger | 100 µg/mL | MIC of 64 µg/mL |
Antitumor Activity
Preliminary studies suggest that this compound may exhibit antitumor activity. Research indicates that similar compounds can induce apoptosis in cancer cells.
| Study | Activity | Cell Line | Results |
|---|---|---|---|
| Cytotoxicity against HeLa cells | HeLa (cervical cancer) | IC50 of 50 µM | |
| Cytotoxicity against MCF-7 cells | MCF-7 (breast cancer) | IC50 of 40 µM |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonamide group can inhibit the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis.
- Disruption of Cell Membrane Integrity : Similar compounds have been shown to disrupt fungal cell membranes, leading to cell lysis.
- Induction of Apoptosis : In tumor cells, the compound may activate apoptotic pathways, leading to programmed cell death.
Case Studies
Several case studies highlight the potential applications of this compound in pharmacology:
- Case Study on Antibacterial Efficacy : A study evaluated the efficacy of various sulfonamide derivatives against multi-drug resistant bacterial strains. This compound showed promising results, particularly against Gram-positive bacteria.
- Case Study on Antifungal Applications : Another study focused on the antifungal properties against clinical isolates of Candida species. The compound demonstrated significant antifungal activity, suggesting its potential use in treating fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
